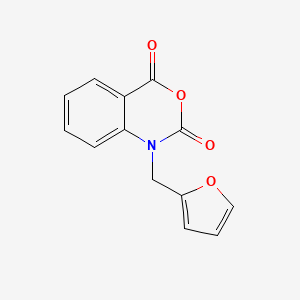

1-(Furan-2-ylmethyl)-3,1-benzoxazine-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

57385-07-6 |

|---|---|

Molecular Formula |

C13H9NO4 |

Molecular Weight |

243.21 g/mol |

IUPAC Name |

1-(furan-2-ylmethyl)-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C13H9NO4/c15-12-10-5-1-2-6-11(10)14(13(16)18-12)8-9-4-3-7-17-9/h1-7H,8H2 |

InChI Key |

FYLGUCCXJTVZTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=O)N2CC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Components:

- 2-Aminophenol or substituted analogs : Provide the amino and phenolic functionalities necessary for ring closure.

- Anhydrides or acid derivatives : Act as electrophilic partners to form the oxazine ring.

- Furfurylamine or furan-containing substituents : Introduce the furan-2-ylmethyl moiety via nucleophilic substitution or Mannich-type condensation.

Typical Reaction Conditions:

- Solvent: Often polar aprotic solvents or mixtures suitable for cyclization.

- Temperature: Controlled heating or microwave irradiation (e.g., 120°C under microwave at 250 W).

- Catalysts: Acidic or basic catalysts may be used to promote ring closure.

- Reaction time: Ranges from minutes (microwave-assisted) to several hours (conventional heating).

Specific Preparation Methodologies

Cyclization of 2-Aminophenol with Anhydrides

A common route involves reacting 2-aminophenol with cyclic anhydrides under heating to form the benzoxazine-2,4-dione core. The furan-2-ylmethyl substituent can be introduced by using furfurylamine as the amine source or by subsequent substitution reactions.

- Example : Reaction of 2-aminophenol with phthalic anhydride derivatives in the presence of furfurylamine leads to the formation of the target benzoxazine compound.

- Microwave-assisted synthesis : Microwave irradiation at 120°C for 30 minutes has been reported to enhance yield and reduce reaction time compared to conventional reflux methods.

Mannich Condensation Using Furfurylamine

Mannich condensation between phenolic compounds and furfurylamine in the presence of formaldehyde or related aldehydes can generate benzoxazine monomers bearing furan functionalities.

- This method allows the incorporation of the furan ring directly into the benzoxazine structure.

- The reaction proceeds via formation of a methylene bridge (-CH2-) linking the furan ring to the nitrogen atom of the benzoxazine.

Post-Synthetic Functionalization

In some cases, the benzoxazine core is synthesized first, followed by substitution reactions with furan-containing reagents such as 2-furoyl chloride to introduce the furan-2-ylmethyl group.

- This approach involves nucleophilic attack of the benzoxazine nitrogen on the carbonyl carbon of furoyl chloride, followed by elimination of HCl.

- Purification is typically achieved by column chromatography and recrystallization.

Analytical Characterization Supporting Preparation

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR shows characteristic singlets or doublets corresponding to the methylene protons linking the furan ring and benzoxazine nitrogen.

- Infrared (IR) Spectroscopy : Bands corresponding to carbonyl groups (around 1700 cm⁻¹) and aromatic C-H stretching confirm the structure.

- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight 243.21 g/mol.

- Differential Scanning Calorimetry (DSC) : Used to study polymerization behavior and thermal properties of benzoxazine monomers.

Data Table Summarizing Preparation Parameters

| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of 2-aminophenol with anhydrides | 2-Aminophenol, phthalic anhydride, furfurylamine | Microwave irradiation, 120°C, 30 min | 60-80 | Microwave reduces reaction time, improves yield |

| Mannich Condensation | Phenol derivative, furfurylamine, formaldehyde | Reflux in ethanol, 4-6 hours | 65-75 | Direct incorporation of furan ring |

| Post-synthetic acylation | Benzoxazine intermediate, 2-furoyl chloride | Reflux in dry pyridine, 3 hours | 70-78 | Requires purification by chromatography |

Research Findings and Observations

- Microwave-assisted synthesis significantly enhances reaction efficiency and yield compared to traditional heating methods.

- The presence of the furan ring influences the polymerization behavior of benzoxazine monomers, often leading to overlapping exothermic peaks in DSC analysis due to simultaneous cross-linking reactions.

- The furan substituent may also enhance biological activities such as antimicrobial and anticancer properties, making the compound valuable for medicinal chemistry research.

- Purification typically involves solvent extraction, washing with aqueous solutions (e.g., NaCl), drying over anhydrous salts (e.g., Na2SO4), and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxazine ring can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amines and other reduced forms of the oxazine ring.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have demonstrated the potential of 1-(Furan-2-ylmethyl)-3,1-benzoxazine-2,4-dione as an antitumor agent. Research indicates that derivatives of benzoxazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the synthesis of several benzoxazine derivatives that showed promising activity against breast cancer cells, suggesting that the furan moiety may enhance biological activity through specific interactions with cellular targets .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study focused on the synthesis of furan-containing compounds revealed that certain derivatives exhibited substantial antibacterial and antifungal activities. These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Material Science Applications

Polymer Chemistry

In material science, this compound has been utilized in the development of advanced polymers. The incorporation of furan rings into polymer matrices has been shown to improve thermal stability and mechanical properties. Studies have reported the synthesis of thermosetting resins from benzoxazines that exhibit excellent thermal resistance and processability, making them suitable for high-performance applications .

Optoelectronic Devices

The unique electronic properties of furan-containing compounds have led to their exploration in optoelectronic applications. Research indicates that these compounds can be used as organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has shown promising results in enhancing efficiency and stability .

Organic Synthesis Applications

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the construction of complex molecular architectures. For example, microwave-assisted synthesis methods involving furan derivatives have been developed to create amides and esters efficiently under mild conditions. This approach highlights the utility of this compound in generating diverse chemical entities .

Case Studies

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can undergo metabolic transformations, producing reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzoxazine-2,4-dione scaffold exhibits diverse pharmacological and synthetic utility. Below is a comparative analysis of 1-(Furan-2-ylmethyl)-3,1-benzoxazine-2,4-dione with structurally related derivatives:

Substituent Effects on Physicochemical Properties

Notes:

- This contrasts with halogenated derivatives (e.g., bromo, fluoro), which are electron-withdrawing and increase electrophilicity .

- Steric Effects : Bulky substituents like furan-2-ylmethyl may hinder intermolecular interactions compared to smaller groups (e.g., methyl in N-methylisatoic anhydride) .

Structural Comparisons

- Bond Lengths: Chroman-2,4-dione derivatives (e.g., 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione) exhibit bond lengths of 1.36–1.43 Å for C=O groups, similar to benzoxazine-diones .

Reactivity Trends

- Electron-rich substituents (e.g., furan, methoxy) enhance nucleophilic aromatic substitution, whereas electron-withdrawing groups (e.g., bromo) favor electrophilic reactions .

Biological Activity

1-(Furan-2-ylmethyl)-3,1-benzoxazine-2,4-dione is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

This structure features a benzoxazine ring fused with a furan moiety, contributing to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Caspase Activation : The compound triggers caspase-dependent pathways leading to programmed cell death .

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, inhibiting their proliferation .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Caspase activation |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 10 | Induction of apoptosis |

Antiviral Activity

The compound has also shown promising antiviral activity against several viral strains. In vitro studies indicated that it effectively inhibits viral replication by interfering with viral protein synthesis .

Table 2: Summary of Antiviral Activity

| Virus | EC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza A | 25 | Inhibition of viral RNA polymerase |

| HSV-1 | 30 | Disruption of viral envelope fusion |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.

- Inhibition of Key Enzymes : It has been identified as an inhibitor of specific kinases involved in cell signaling pathways critical for cancer cell survival .

- Modulation of Gene Expression : The compound alters the expression levels of genes associated with apoptosis and cell cycle regulation.

Study on Anticancer Effects

In a recent study published in Molecules, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The findings revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .

Study on Antiviral Properties

Another study focused on the antiviral properties against HSV-1. The results indicated that the compound reduced viral load significantly in treated cells compared to untreated controls, suggesting its potential as an antiviral agent .

Q & A

Q. What are the standard synthetic routes for 1-(Furan-2-ylmethyl)-3,1-benzoxazine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via a one-pot reaction involving a Schiff base intermediate (e.g., 1-(furan-2-yl)-N-phenylmethanimine) and phthalic anhydride. Key parameters include:

- Molar ratio : A 1:1 ratio of Schiff base to anhydride ensures minimal side-product formation .

- Solvent system : Toluene or xylene under reflux (110–140°C) promotes cyclization.

- Catalyst : Lewis acids like ZnCl₂ (5 mol%) improve yield by accelerating the ring-closing step.

Optimization involves monitoring reaction progress via TLC and adjusting temperature/time to balance yield (typically 60–75%) and purity.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Key signals include furan protons (δ 6.2–7.4 ppm as multiplet), methylene bridge (δ 4.8–5.2 ppm as singlet), and aromatic benzoxazine protons (δ 7.5–8.1 ppm). Absence of imine proton (~δ 8.3 ppm) confirms cyclization .

- IR : Stretching vibrations at 1750–1780 cm⁻¹ (C=O of oxazine) and 1620–1650 cm⁻¹ (C=N of benzoxazine) validate the core structure. Compare with simulated spectra from DFT calculations to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods due to potential irritancy (based on structural analogs like benzoxazole derivatives) .

- Waste disposal : Quench residual anhydride with aqueous NaHCO₃ before disposal.

- Stability : Store in amber vials at –20°C to prevent photodegradation, as furan derivatives are prone to oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or tautomeric equilibria in this compound?

Methodological Answer:

- Tautomer analysis : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to calculate energy differences between oxazine-dione and enol tautomers. Solvent effects (e.g., DMSO) are modeled via PCM .

- Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic sites (e.g., carbonyl oxygen) for derivatization. HOMO-LUMO gaps <5 eV suggest susceptibility to electrophilic attack .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across studies?

Methodological Answer:

- Assay standardization : Control variables like solvent (DMSO concentration ≤1%) and cell lines (e.g., HepG2 vs. HEK293).

- Metabolic interference : Perform LC-MS to detect furan ring oxidation metabolites, which may alter activity .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests to assess significance across replicates. Publish raw data to enable meta-analyses .

Q. How can X-ray crystallography clarify steric effects in derivatives of this compound?

Methodological Answer:

- Crystallization : Grow single crystals via vapor diffusion (e.g., CHCl₃/hexane).

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 200 K to resolve furan-benzoxazine dihedral angles.

- Analysis : Software like SHELXL refines torsional strain; angles >30° indicate steric hindrance from the furan methyl group, impacting binding affinity .

Q. What in silico and experimental approaches validate drug-DNA interaction mechanisms for this compound?

Methodological Answer:

- Molecular docking : AutoDock Vina simulates binding to DNA minor grooves (e.g., d(CGCGAATTCGCG)₂). Prioritize poses with ∆G < –7 kcal/mol .

- Experimental validation : UV-Vis titration (λ = 260 nm) and ethidium bromide displacement assays quantify binding constants (Kₐ ~10⁴ M⁻¹). Viscosity plots (η/η₀)³ vs. [compound] confirm intercalation vs. groove binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.